molecular formula C20H15ClN4O3S B2772086 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 894022-07-2

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2772086
CAS RN: 894022-07-2
M. Wt: 426.88
InChI Key: AVRWYYAQEIONRH-UHFFFAOYSA-N
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Description

The compound “N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a thiazolo[3,2-b][1,2,4]triazole ring, a benzo[d][1,3]dioxole ring, and a carboxamide group .


Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions. For instance, the synthesis of related thiazolo[3,2-b][1,2,4]triazole derivatives has been reported to involve the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .


Molecular Structure Analysis

The molecular weight of the compound is 432.9g/mol, and its molecular formula is C23H17ClN4OS . The exact mass and monoisotopic mass are both 432.0811600 . The compound is canonicalized, and its XLogP3-AA is 5.7 .


Chemical Reactions Analysis

The chemical reactivity of such compounds can be influenced by various factors, including the presence of electron-withdrawing or electron-donating groups, steric hindrance, and intramolecular interactions .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis Techniques

Innovative synthesis techniques for compounds with azole moieties, including 1,2,4-triazole derivatives, have been developed, demonstrating the chemical versatility and potential of similar structures for scientific research. These methodologies employ microwave-promoted synthesis and other modern techniques to enhance the efficiency of compound creation. For instance, Kumar et al. (2017) explored the ultrasound-promoted green synthesis of benzofuran substituted thiazolo[3,2-b][1,2,4]triazoles, indicating the potential for eco-friendly and efficient synthesis methods for such compounds (Kumar & Sharma, 2017).

Biological Activities

Research into the biological activities of azole-containing compounds has revealed a variety of potential applications, particularly in antimicrobial, antilipase, and antiurease activities. Ceylan et al. (2014) synthesized new hybrid molecules containing several azole moieties and investigated their biological activities, finding some compounds showed promising antimicrobial, antilipase, and/or antiurease activity (Ceylan et al., 2014).

Antimicrobial Activities

Antimicrobial Potential

The antimicrobial potential of compounds similar to the specified molecule has been a significant focus, with various studies synthesizing and testing related compounds for their effectiveness against bacteria and fungi. Patel et al. (2015) synthesized novel heterocyclic compounds and studied their antibacterial and antifungal activities, highlighting the potential of such structures in combating microbial infections (Patel, Patel, & Shah, 2015).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. Given the biological activity reported for related compounds , it may be worthwhile to investigate the compound’s potential therapeutic applications.

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O3S/c21-14-4-1-12(2-5-14)18-23-20-25(24-18)15(10-29-20)7-8-22-19(26)13-3-6-16-17(9-13)28-11-27-16/h1-6,9-10H,7-8,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRWYYAQEIONRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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